Acebutolol(1+)
Description
Historical Context of Beta-Adrenergic Receptor Antagonists in Medicinal Chemistry Research
The development of beta-adrenergic receptor antagonists, commonly known as β-blockers, represents a pivotal achievement in medicinal chemistry and pharmacology. The conceptual foundation was laid in 1948 when Raymond P. Ahlquist published his seminal work categorizing adrenergic receptors into two distinct types, α- and β-adrenoceptors, based on their different responses to catecholamine drugs. wikipedia.org This discovery opened the door for targeted drug development. wikipedia.orgnih.gov
In the 1950s, researchers discovered dichloroisoproterenol (B1670464) (DCI), a compound that could block the effects of sympathomimetic amines. wikipedia.org While DCI itself was not clinically viable, its synthesis confirmed that β-receptors could be chemically blocked. wikipedia.org This breakthrough spurred further research, notably by Sir James Black and his team at Imperial Chemical Industries (ICI) in the early 1960s. wikipedia.orgnih.gov Driven by the goal of creating a drug to alleviate angina pectoris by reducing the heart's oxygen demand, they developed the first clinically relevant β-blockers, pronethalol (introduced in 1962) and subsequently propranolol. wikipedia.orgnih.gov Propranolol, a non-selective pure antagonist, became the prototype for this class of drugs and validated the therapeutic potential of β-adrenergic blockade. nih.govjove.com The introduction of β-blockers in the early 1960s was a major advance in pharmacotherapy, highlighting the role of the sympathetic nervous system in various cardiovascular disorders and earning Sir James Black the Nobel Prize in Medicine and Physiology in 1988. nih.govkarger.com This initial work led to the evolution of different generations of β-blockers, including agents with selectivity for specific receptor subtypes. jove.comzu.edu.pk
Academic Significance of Acebutolol (B1665407) as a Selective Beta-1 Adrenoceptor Agent with Intrinsic Sympathomimetic Activity (ISA)
Acebutolol holds a significant place in academic research due to its distinct pharmacological profile as a cardioselective β1-adrenoceptor antagonist that also possesses intrinsic sympathomimetic activity (ISA). drugbank.comhres.ca Unlike non-selective β-blockers such as propranolol, which block β1 and β2 receptors to a similar extent, acebutolol preferentially targets β1-adrenoceptors, which are primarily located in cardiac muscle. nih.govhres.ca This cardioselectivity, though not absolute, makes it a subject of research interest for its potential to minimize effects mediated by β2-receptor blockade. drugbank.comnih.gov
Table 1: Pharmacological Properties of Selected Beta-Blockers
| Compound | Generation | β1-Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Primary Research Distinction |
|---|---|---|---|---|
| Propranolol | First (Non-selective) | No | No | Prototypical non-selective β-blocker. nih.gov |
| Atenolol (B1665814) | Second (β1-selective) | Yes | No | Cardioselective agent without ISA. jove.comnih.gov |
| Metoprolol | Second (β1-selective) | Yes | No | Cardioselective agent without ISA. jove.comnih.gov |
| Acebutolol | Second (β1-selective) | Yes | Yes | Cardioselective with partial agonist (ISA) properties. zu.edu.pkdrugbank.com |
| Labetalol | Third (Vasodilatory) | No (has α-blocking) | Yes | Dual α- and β-blocker with ISA. jove.comtaylorandfrancis.com |
Scope and Research Trajectories for Acebutolol(1+) as a Protonated Chemical Entity
In academic research, the focus often shifts to the specific chemical form of a compound that is relevant under physiological conditions. Acebutolol, which contains a secondary amine group, exists in its protonated form, acebutolol(1+), in biological systems. nih.govnih.gov Acebutolol(1+) is the conjugate acid of acebutolol, formed by the protonation of the amine nitrogen. nih.gov This protonated species is the active moiety that interacts with the β-adrenergic receptor.
Research trajectories for acebutolol(1+) are multifaceted. A significant area of investigation is in structural chemistry and molecular recognition. For example, studies have focused on synthesizing and characterizing ion-pair complexes of acebutolol, such as with tetraphenylborate (B1193919), to understand the functional groups involved in forming such complexes through X-ray crystallography and quantum chemical calculations. rsc.org These studies confirm that the NH and OH groups of the protonated acebutolol are key interaction sites. rsc.org Another major research trajectory is in analytical chemistry, particularly in the development of methods for its detection and characterization. Advanced techniques like tandem mass spectrometry are used to study the collision-induced dissociation pathways of protonated acebutolol, which is crucial for identifying the molecule and its metabolites in complex biological samples. researchgate.net Furthermore, the optoelectronic and photocatalytic properties of acebutolol are being explored in environmental science research, investigating its degradation in water. rsc.org
Table 2: Chemical Properties of Acebutolol and Acebutolol(1+)
| Property | Acebutolol | Acebutolol(1+) |
|---|---|---|
| PubChem CID | 1978 nih.gov | 5231297 nih.gov |
| Molecular Formula | C18H28N2O4 nih.gov | C18H29N2O4+ nih.gov |
| Molecular Weight | 336.4 g/mol nih.gov | 337.4 g/mol nih.gov |
| IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide nih.gov | [3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylazanium nih.gov |
| Nature | Neutral Compound (Conjugate Base) nih.gov | Ammonium Ion (Conjugate Acid) nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H29N2O4+ |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylazanium |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/p+1 |
InChI Key |
GOEMGAFJFRBGGG-UHFFFAOYSA-O |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(C[NH2+]C(C)C)O)C(=O)C |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(C[NH2+]C(C)C)O)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Chemoenzymatic Synthetic Routes for Enantiopure Acebutolol (B1665407) Isomers
Chemoenzymatic approaches offer a green and efficient alternative for producing enantiopure pharmaceuticals. nih.gov These methods leverage the high selectivity of enzymes to resolve racemic mixtures or create chiral centers with high fidelity. For acebutolol, such strategies are pivotal in obtaining the individual (R)- and (S)-enantiomers. nih.gov
Enzymatic kinetic resolution is a prominent strategy for separating enantiomers of chiral intermediates in the synthesis of acebutolol. nih.gov This technique relies on the differential reaction rates of enantiomers with an enzyme, allowing for the separation of a fast-reacting enantiomer from the slower-reacting one. Lipases are commonly employed for this purpose due to their commercial availability and broad substrate tolerance. nih.gov
A key intermediate, racemic N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide, can be resolved using this method. nih.gov In one study, eleven different commercial lipase (B570770) preparations were screened for their enantioselective action. nih.gov Among them, two lipases demonstrated significant enantioselectivity: Lipase A from Candida antarctica (CALA) and a lipase from Candida rugosa (CRL). nih.gov The process typically involves an enantioselective acylation or transesterification reaction. nih.govresearchgate.net Thermodynamic studies on Candida antarctica lipase B (CALB) have been conducted to understand the effect of temperature on enzyme stability and activity, which is crucial for optimizing reaction conditions. researchgate.net Research has shown a decrease in the reaction rate at temperatures above 40°C, with thermodynamic analysis indicating a first-order kinetic pattern for lipase deactivation. researchgate.net
Table 1: Lipases Used in Kinetic Resolution of Acebutolol Intermediate
| Enzyme Source | Designation | Role |
|---|---|---|
| Candida antarctica | Lipase A (CALA), CLEA | Enantioselective acylation |
| Candida rugosa | Lipase (CRL 62316) | Enantioselective acylation |
The goal of enzymatic resolution is the synthesis of enantiopure intermediates that can be converted to the final acebutolol enantiomers. nih.gov Through lipase-catalyzed kinetic resolution, highly pure enantiomers of N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide have been successfully synthesized. nih.gov Under optimized conditions, the (R)-intermediate was obtained with an enantiomeric excess (e.e.) of 99.9%, while the (S)-intermediate was produced with a 96.8% e.e. nih.gov
Subsequent N-alkylation of these purified (R)- and (S)-chloro-alcohols with isopropylamine (B41738) yields the corresponding enantiomerically pure (R)- and (S)-acebutolol. nih.gov The reported chemical yields for this final step were 68% for (R)-acebutolol and 72% for (S)-acebutolol. nih.gov This chemoenzymatic route is noted for being a high-yielding, straightforward, and environmentally conscious approach. nih.gov
The determination of chiral purity is a critical step. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for this analysis. nih.gov For instance, an OD-H chiral column can be used to analyze the enantiomeric excess of the final product. google.com Other techniques include thin-layer chromatography with a chiral selector, which has been used for the enantioresolution of (RS)-acebutolol. researchgate.net
Table 2: Enantiomeric Purity and Yields in Chemoenzymatic Synthesis
| Intermediate/Product | Enantiomeric Excess (e.e.) | Yield |
|---|---|---|
| (R)-N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide | 99.9% | N/A |
| (S)-N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide | 96.8% | N/A |
| (R)-Acebutolol | >98% (from asymmetric synthesis) | 68% |
Enzymatic Kinetic Resolution Strategies
Conventional and Optimized Chemical Synthetic Pathways
Conventional chemical synthesis provides established routes to acebutolol, though often as a racemic mixture. Research has focused on optimizing these pathways to improve yield, simplify procedures, and reduce the formation of impurities.
A common starting material for the synthesis of acebutolol is 4-aminophenol (B1666318). researchgate.net A typical multi-step synthesis involves an initial acetylation of both the amino and hydroxyl groups of 4-aminophenol, followed by a Fries rearrangement, hydrolysis, and then butyrylation to form the key intermediate, 2-acetyl-4-n-butyramidophenol (also known as 5-butyrylamino-2-hydroxyacetophenone). researchgate.net An alternative route starts directly from this key intermediate. google.com The synthesis concludes with the reaction of this intermediate with epichlorohydrin (B41342), followed by a condensation reaction with isopropylamine to yield acebutolol. researchgate.net
Several key chemical reactions underpin the conventional synthesis of acebutolol.
Fries Rearrangement : This reaction is crucial for converting the acetylated 4-aminophenol derivative into a hydroxyacetophenone structure. researchgate.net In this step, an aryl ester is rearranged to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). google.comresearchgate.net A challenge in this reaction is that the reaction mixture can become a viscous, difficult-to-stir mass, potentially lowering the yield. google.com The product often forms a hard solid, complicating post-reaction workup. google.com
Condensation with Epichlorohydrin : The phenolic hydroxyl group of 2-acetyl-4-n-butyramidophenol reacts with epichlorohydrin. This step introduces the three-carbon chain containing an epoxide ring, which is essential for the final step.
Nucleophilic Attack by Isopropylamine : The synthesis is completed by the ring-opening of the epoxide. The nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction attaches the isopropylamino group and creates the secondary alcohol characteristic of beta-blockers, resulting in the final acebutolol structure. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acebutolol |
| (R)-Acebutolol |
| (S)-Acebutolol |
| 4-Aminophenol |
| 5-Butyrylamino-2-hydroxyacetophenone |
| 2-Acetyl-4-n-butyramidophenol |
| N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide |
| Epichlorohydrin |
| Isopropylamine |
| Aluminum chloride |
| Sodium chloride |
Key Reaction Steps and Mechanistic Considerations (e.g., Fries Rearrangement, condensation with epichlorohydrin, nucleophilic attack by isopropylamine)
Design and Synthesis of Acebutolol Analogues for Structure-Activity Relationship Studies (SAR)
The exploration of Acebutolol analogues through systematic design and synthesis has been crucial for elucidating the structure-activity relationships (SAR) that govern its cardioselective β1-adrenergic receptor antagonism. These studies aim to identify the key molecular features responsible for potency, selectivity, and pharmacokinetic profile, guiding the development of potentially improved therapeutic agents.
A pivotal element of Acebutolol's structure is the para-acylamino group (-NHCO(CH2)2CH3). oup.com The significance of this para-substitution is a cornerstone of its β1-selectivity. researchgate.netwikipedia.org Moving the acylamino group to the meta or ortho positions results in a loss of this selectivity, although general β-blocking activity may be retained. researchgate.netwikipedia.org Synthetic strategies for creating analogues often involve preparing various 2-acetyl-4-acylaminophenols and then reacting them with epichlorohydrin and subsequently with an appropriate amine, like isopropylamine, to generate a series of derivatives with modified acyl chains. researchgate.net
One of the most significant analogues of Acebutolol is its primary active metabolite, diacetolol (B1670378). wikipedia.org Formed through hepatic metabolism, diacetolol features an acetamido group (-NHCOCH3) in place of the butyrylamido group. wikipedia.orgpatsnap.com Pharmacological studies have revealed that diacetolol is equipotent to Acebutolol, possessing a very similar activity profile. wikipedia.orghres.ca This finding is critical to the SAR of Acebutolol, demonstrating that the length of the N-acyl chain at the para position can be varied—in this case, shortened—without a loss of therapeutic activity.
Modifications to the aminopropanol (B1366323) side chain have also been investigated. The secondary amine bearing a branched alkyl group, such as isopropyl, is generally considered essential for potent β-blocking activity. oup.com However, variations in this part of the molecule are generally considered of low interest for enhancing cardioselectivity. oup.com For instance, methylation of the alpha-carbon on the side chain (adjacent to the aromatic ring) typically leads to a reduction in cardiac activity. oup.com
The synthesis of specific stereoisomers, such as (R)- and (S)-acebutolol, has been achieved through asymmetric synthesis routes. researchgate.netgoogle.com These methods, often starting from chiral precursors like (S)-epichlorohydrin, allow for the evaluation of individual enantiomers. researchgate.net This is important as it is common for β-blockers that the desired pharmacological activity resides primarily in one enantiomer. wikipedia.org
The following table summarizes key structural modifications on the Acebutolol scaffold and their observed impact on biological activity based on SAR studies.
Table 1: Structure-Activity Relationship (SAR) of Acebutolol Analogues
| Modification Site | Structural Change | Effect on Activity | Citation(s) |
|---|---|---|---|
| Para-Acylamino Group | Butyrylamido (-NHCO(CH2)2CH3) to Acetylamido (-NHCOCH3) | Forms Diacetolol; retains equipotent β1-blocking activity. | wikipedia.orghres.ca |
| Aromatic Ring | Movement of the acylamino group from para to meta or ortho position. | Loss of β1-selectivity, but retention of general β-blockade. | researchgate.netwikipedia.org |
| Propanolamine (B44665) Side Chain (α-carbon) | Methylation. | Generally lowers activity on the heart. | oup.com |
| Terminal Amine | Alteration of the N-isopropyl group. | Offers low potential for increasing cardioselectivity. | oup.com |
Molecular Structure, Conformation, and Intermolecular Interactions
X-ray Crystallographic Analysis of Acebutolol (B1665407) Complexes
X-ray crystallography provides an atomic-resolution snapshot of molecular structures in the solid state, offering invaluable insights into bond lengths, bond angles, and the spatial arrangement of atoms.
Crystal Structure Determination of Acebutolol(1+) Ion-Pairs (e.g., with Tetraphenylborate)
The reaction of Acebutolol hydrochloride with sodium tetraphenylborate (B1193919) yields an Acebutolol-tetraphenylborate ion-pair complex. rsc.org The crystal structure of this complex has been determined using X-ray crystallographic analysis. rsc.orgx-mol.net The crystallographic data reveals that the complex crystallizes in the P-1 space group. rsc.org The formation of the ion-pair is driven by the electrostatic attraction between the protonated form of acebutolol and the tetraphenylborate anion. rsc.org
Table 1: Crystallographic Data for Acebutolol-Tetraphenylborate Ion-Pair Complex rsc.org
| Parameter | Value |
| Formula | C42H48BN2O4 |
| Formula Weight | 667.64 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.1583(2) |
| b (Å) | 12.0673(2) |
| c (Å) | 16.9189(3) |
| α (°) | 99.4970(10) |
| β (°) | 91.2060(10) |
| γ (°) | 108.7900(10) |
| Volume (ų) | 1922.46(6) |
| Z | 2 |
| Temperature (K) | 100(2) |
This table presents key crystallographic parameters for the Acebutolol-tetraphenylborate ion-pair complex, providing a basis for understanding its solid-state structure.
Analysis of Inter- and Intramolecular Hydrogen Bonding Networks
Hydrogen bonds are pivotal in dictating the conformation and packing of molecules in the solid state. In the Acebutolol-tetraphenylborate ion-pair, both intramolecular and intermolecular hydrogen bonds are observed. rsc.org
Two intramolecular hydrogen bonds are present. The first occurs between the secondary amine (NH) group and the ether oxygen atom, while the second involves the same NH group and the carbonyl oxygen of the ester group. rsc.org An intermolecular hydrogen bond is also formed between the amide group of one acebutolol cation and the hydroxyl group of an adjacent molecule. rsc.org The intermolecular hydrogen bond is considered stronger than the intramolecular ones due to its shorter interaction length and a bond angle closer to linearity. rsc.org These hydrogen bonding interactions play a significant role in stabilizing the crystal packing. rsc.orgrsc.org
Table 2: Hydrogen Bond Geometry in Acebutolol-Tetraphenylborate Ion-Pair Complex rsc.org
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
| N12_1-H···O(ether) | - | - | 2.786 | 127.0 | Intramolecular |
| N12_1-H···O(carbonyl) | - | - | 2.810 | 150.7 | Intramolecular |
| N(amide)-H···O10_1(hydroxyl) | - | - | 2.782 | 164.1 | Intermolecular |
This interactive table details the geometric parameters of the hydrogen bonds observed in the crystal structure of the Acebutolol-tetraphenylborate ion-pair, distinguishing between intramolecular and intermolecular interactions.
Molecular Packing and Solid-State Conformation
The crystal packing of the Acebutolol-tetraphenylborate ion-pair is stabilized by a combination of hydrogen bonds and other non-covalent interactions. rsc.orgrsc.org The arrangement of the molecules in the unit cell reveals a complex three-dimensional network. rsc.org Hirshfeld surface analysis indicates that H···H contacts are the most significant contributors to the molecular packing, accounting for 68.6% of the interactions. rsc.org
The conformation of the acebutolol cation in the solid state is influenced by these intermolecular forces, leading to a gauche twisting of the terminal chains. researchgate.net This suggests that the stabilization gained from the crystal packing is more favorable than a more straightened or planar geometry for the acebutolol molecule. researchgate.net
Spectroscopic Probes of Molecular Dynamics and Structure
Spectroscopic techniques provide complementary information to crystallography, offering insights into the dynamic behavior and electronic properties of molecules in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Protonation Effects
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of acebutolol in solution. researchgate.net The chemical shifts of specific nuclei are sensitive to the protonation state of the molecule. For instance, the ¹³C chemical shifts of the carbons adjacent to the amine nitrogen (NC3) and the ether oxygen (OC2) can distinguish between the salt (hydrochloride) and base forms of acebutolol. researchgate.net
Upon formation of the Acebutolol-tetraphenylborate ion-pair, changes in the NMR spectrum are observed, which are consistent with the increased positive Mulliken atomic charges on the acidic protons of the NH and OH groups. x-mol.netrsc.org This indicates a change in the electronic environment of these protons upon ion-pair formation. x-mol.netresearchgate.net NMR studies, including two-dimensional techniques like COSY, HMQC, and HMBC, have enabled the unequivocal assignment of the ¹H and ¹³C spectra of acebutolol hydrochloride. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Assignments and Functional Group Interactions
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule and their interactions. The experimental IR spectrum of acebutolol hydrochloride shows characteristic stretching bands for the amide ν(NH) at 3291 cm⁻¹, the amide ν(C=O) at 1673 cm⁻¹, and the keto ν(C=O) at 1662 cm⁻¹. rsc.org
Upon formation of the ion-pair with tetraphenylborate, shifts in these vibrational frequencies are observed, confirming the interaction between the acebutolol cation and the anion. x-mol.netrsc.org The disruption of intramolecular connections due to the electrostatic attraction between the protonated acebutolol and the tetraphenylborate ion is reflected in the IR spectrum. rsc.org Theoretical calculations of vibrational frequencies, often scaled to match experimental data, are a valuable tool in assigning the observed bands to specific vibrational modes. rsc.org
Table 3: Key Vibrational Frequencies (cm⁻¹) for Acebutolol Hydrochloride rsc.org
| Wavenumber (cm⁻¹) | Assignment |
| 3291 | Amide ν(NH) |
| 1673 | Amide ν(C=O) |
| 1662 | Keto ν(C=O) |
This table highlights the characteristic infrared absorption bands for key functional groups in Acebutolol hydrochloride, providing a spectroscopic fingerprint of the molecule.
Quasielastic Neutron Scattering (QENS) for Molecular Reorientations and Dynamics
Quasielastic Neutron Scattering (QENS) is a powerful technique for investigating low-energy atomic and molecular motions, such as diffusional movements and molecular reorientations. rwth-aachen.de It measures small energy transfers between neutrons and the sample, providing insights into dynamic processes occurring on timescales from picoseconds to nanoseconds (10⁻¹³ to 10⁻⁷ s). rwth-aachen.deornl.gov Due to the large incoherent scattering cross-section of hydrogen, QENS is particularly sensitive to the dynamics of hydrogen-containing groups. rwth-aachen.deornl.gov
The molecular dynamics of acebutolol hydrochloride have been investigated using a combination of QENS, solid-state ¹H nuclear magnetic resonance (NMR), and periodic density functional theory (DFT) computations. rsc.orgdntb.gov.uarsc.org These studies were performed to understand the reorientational motions within the acebutolol molecule in its solid, crystalline form. rsc.org
The experiments identified four distinct dynamic processes within the acebutolol hydrochloride structure. rsc.orgrsc.org These processes were specifically assigned to the reorientations of the four methyl (CH₃) groups present in the molecule. rsc.orgresearchgate.net The structural formula of acebutolol hydrochloride contains four methyl groups in different chemical environments: one on an alkyl chain, one on an acetyl group, and two on an isopropyl group. researchgate.net
Theoretical calculations and experimental data revealed that the activation barriers for these methyl group rotations are influenced by both the internal molecular structure and the intermolecular interactions within the crystal lattice. rsc.org The energy barriers were found to differ for each type of methyl group, indicating a varied dynamic behavior. rsc.org The highest activation barriers were attributed to the methyl rotor associated with the acetyl group. rsc.org The methyl groups of the isopropyl moiety exhibited intermediate barriers, while the methyl group on the alkyl chain was found to be the most dynamic, possessing the lowest reorientation barrier. rsc.org
Hirshfeld Surface Analysis for Intermolecular Contact Characterization
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.net It partitions the crystal electron density to define a unique space for each molecule, allowing for the mapping and characterization of close intermolecular contacts. researchgate.netscience.gov
For acebutolol hydrochloride, Hirshfeld surface analysis, in conjunction with Reduced Density Gradient (RDG) analysis, has been employed to elucidate the nature of the forces that stabilize the crystal structure. rsc.orgrsc.orgresearchgate.net This analysis is based on the experimental crystal structure and provides a detailed picture of the non-covalent interactions. researchgate.net
The visualization of these interactions shows the specific close contacts that define the molecular packing. rsc.orgresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Acebutolol (B1665407). ijbpas.com Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of acebutolol in bulk drug and pharmaceutical formulations. ijbpas.com These methods are valued for their simplicity, accuracy, precision, and reproducibility, making them suitable for routine quality control. ijbpas.com
The enantiomers of acebutolol can be effectively separated using chiral stationary phases (CSPs) in HPLC. nih.govidosi.org Macrocyclic antibiotic-based CSPs, such as those from the Chirobiotic family (e.g., Chirobiotic T and Chirobiotic V), have proven successful in achieving enantioseparation. nih.govidosi.org For instance, the Chirobiotic V column, with a mobile phase of methanol, acetic acid, and triethylamine (B128534), has demonstrated good enantioseparation of acebutolol. nih.govresearchgate.net Similarly, the Chirobiotic T column, utilizing a polar ionic mobile phase of methanol, glacial acetic acid, and triethylamine, has achieved baseline resolution of acebutolol enantiomers. idosi.org
Other CSPs, including those based on polysaccharides like cellobiohydrolase, have also been employed for the enantioselective analysis of acebutolol. oup.com The choice of CSP and mobile phase composition, including additives like triethylamine and acetic acid, are critical factors in optimizing the chiral separation. nih.govoup.com
Table 1: Chiral HPLC Methods for Acebutolol Enantioseparation
| Chiral Stationary Phase | Mobile Phase Composition | Application | Reference |
|---|---|---|---|
| Chirobiotic V | Methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v) | Enantioseparation of acebutolol and other beta-blockers | nih.govresearchgate.net |
| Chirobiotic T | Methanol/glacial acetic acid/triethylamine (100:0.025:0.050 v/v/v) | Determination of S-(-)- and R-(+)-acebutolol in mice plasma | idosi.org |
| Cellobiohydrolase | Not specified | Enantioselective determination in human plasma | oup.com |
| Amylase tris(3,5-dimethylcarbamate) | Not specified | Direct enantioseparation | idosi.org |
| Cellulose tris(4-methylbenzoate) | Not specified | Direct enantioseparation | idosi.org |
The development of robust HPLC methods is essential for assessing the analytical purity of acebutolol and for profiling its impurities. americanpharmaceuticalreview.comresearchgate.net A systematic approach to method development, often guided by Quality by Design (QbD) principles, involves screening various parameters such as mobile phase pH, organic solvent, column chemistry, and temperature to achieve optimal separation of the main compound from its impurities. americanpharmaceuticalreview.comresearchgate.net
For instance, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 2.5) has been validated for the simultaneous determination of acebutolol hydrochloride and hydrochlorothiazide. ijbpas.com Validation parameters, including linearity, accuracy, precision, and recovery, are established according to ICH guidelines to ensure the method is suitable for its intended purpose. ijbpas.commjcce.org.mk Recovery studies are performed to demonstrate that there is no interference from excipients in the dosage form. ijbpas.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. researchgate.net
Enantioselective Separation Techniques (e.g., Chiral Stationary Phases like cellobiohydrolase, Chirobiotic T/V)
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the structural elucidation and identification of acebutolol and its related substances. nih.govnih.govxjtu.edu.cn
LC-MS/MS is widely used for the identification and characterization of degradation products of acebutolol. nih.govnih.govxjtu.edu.cn This technique provides valuable information on the molecular weight and fragmentation patterns of the compounds. nih.govnih.govxjtu.edu.cn Electrospray ionization (ESI) is a common soft ionization technique used, which typically results in the protonated molecule [M+H]+ of acebutolol at m/z 337.2. oup.combasicmedicalkey.com
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) systems, offers high mass accuracy, which is crucial for confirming elemental compositions and identifying unknown compounds with confidence. lcms.czlcms.cz QTOF-HRMS can be used for both targeted and non-targeted screening of acebutolol and its metabolites or degradation products. lcms.cz The criteria for confident identification include accurate mass measurement (typically within ± 5 ppm), isotopic pattern matching, and matching of product ion spectra with library data. lcms.cz
The fragmentation pathway of acebutolol has been elucidated using MS/MS studies. nih.govresearchgate.netresearchgate.net The molecular ion at m/z 337.2 undergoes fragmentation through parallel pathways, including the cleavage of the ether linkage of the side chain to produce a fragment at m/z 116.11 and the loss of a hydroxyl group to form a fragment at m/z 319.20. nih.govresearchgate.netresearchgate.net Further fragmentation of these initial product ions leads to a characteristic pattern that aids in structural confirmation. nih.govresearchgate.net
Forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) are performed to identify potential degradation products. nih.govnih.govxjtu.edu.cn LC-MS/MS analysis of the stressed samples allows for the separation and characterization of these products. nih.govnih.govxjtu.edu.cn For example, four degradation products of acebutolol, formed under hydrolytic and photolytic stress, have been identified and characterized using their fragmentation patterns. nih.govnih.govxjtu.edu.cnresearchgate.net Additionally, a radiolysis product formed upon exposure to high-dose ionizing radiation has been identified as an oxidation product of acebutolol with a molecular ion at m/z 353. oup.com
Table 2: Identified Degradation Products of Acebutolol
| Degradation Product | Formation Condition | Method of Identification | Reference |
|---|---|---|---|
| DP-I: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone | Acid and alkaline hydrolysis | LC-MS/MS | nih.govnih.govxjtu.edu.cnresearchgate.net |
| DP-II: N-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamide | Photolytic stress | LC-MS/MS | nih.govnih.govxjtu.edu.cnresearchgate.net |
| DP-III: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanone | Photolytic stress | LC-MS/MS | nih.govnih.govxjtu.edu.cnresearchgate.net |
| DP-IV: 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone | Alkaline hydrolysis | LC-MS/MS | nih.govnih.govxjtu.edu.cnresearchgate.net |
| Radiolysis Product (m/z 353) | High-dose ionizing radiation | HPLC/MS/MS | oup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (QTOF-HRMS)
Electrochemical and Voltammetric Analytical Approaches
Electrochemical methods offer a sensitive and cost-effective alternative for the determination of acebutolol. abechem.comtandfonline.comdergipark.org.tr Various voltammetric techniques, including cyclic voltammetry, linear sweep voltammetry, differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been employed for its analysis. abechem.comtandfonline.com
These methods typically utilize different types of electrodes, such as carbon paste electrodes (CPE) and disposable graphite (B72142) pencil electrodes (GPE). abechem.comtandfonline.com The electrochemical behavior of acebutolol is studied by investigating the influence of parameters like pH, concentration, and scan rate. tandfonline.com The oxidation of acebutolol at these electrodes is generally found to be a diffusion-controlled process. tandfonline.comdergipark.org.tr
Under optimal conditions, these voltammetric methods exhibit a linear response over a specific concentration range and show low limits of detection (LOD) and quantification (LOQ). abechem.comtandfonline.com For example, using a GPE, the anodic peak current was found to be linearly proportional to the acebutolol concentration in the range of 1.00 to 15.0 μM, with an LOD of 1.26 × 10⁻⁸ M for DPV. tandfonline.com Another study using square wave adsorptive stripping voltammetry (SWAdSV) reported a linear range of 0.5 to 6.0 μM with an LOD of 170.0 nM. dergipark.org.tr These validated methods have been successfully applied to the determination of acebutolol in pharmaceutical dosage forms and biological samples. abechem.comdergipark.org.tr
Table 3: Voltammetric Methods for Acebutolol Determination
| Technique | Electrode | pH | Linear Range | LOD | Reference |
|---|---|---|---|---|---|
| SWV, DPV, LSV, CV | Carbon Paste Electrode (CPE) | 7.0 | 0.06-10 µM | 2.06 nM | abechem.com |
| DPV, SWV | Graphite Pencil Electrode (GPE) | 7.0 | 1.00-15.0 μM | 1.26 × 10⁻⁸ M (DPV) | tandfonline.com |
| SWAdSV | Pencil Graphite Electrode (PGE) | 7.5 | 0.5-6.0 μM | 170.0 nM | dergipark.org.tr |
Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) for Redox Behavior
The electrochemical behavior of acebutolol has been extensively studied using voltammetric techniques to understand its redox properties. Cyclic voltammetry (CV) and square-wave voltammetry (SWV) have been particularly useful in elucidating the oxidation mechanisms of the compound.
Studies using a graphite pencil electrode (GPE) in a phosphate buffer at pH 7 revealed that acebutolol exhibits reproducible cyclic voltammograms with two anodic peaks and one cathodic peak. tandfonline.com The primary redox pair was identified as quasi-reversible, with an anodic peak potential (Epa1) at 542 mV and a cathodic peak (Epc) at 321 mV. tandfonline.com The peak-to-peak separation (ΔE) of 221 mV is greater than the 59 mV expected for a simple reversible process, indicating a more complex electrochemical reaction. tandfonline.com In contrast, another study using a pencil graphite (PG) electrode in an alkaline Britton-Robinson buffer (pH 10.0) reported a reversible and adsorption-controlled oxidation peak. researchgate.net
Modified Electrodes and Sensor Development for Trace Analysis
To enhance the sensitivity and selectivity of acebutolol detection, various modified electrodes and electrochemical sensors have been developed. These advancements are critical for performing trace analysis in complex matrices like biological fluids and water samples. dergipark.org.trurjc.es
Disposable and low-cost electrodes, such as the graphite pencil electrode (GPE), have proven effective for the electroanalysis of acebutolol. tandfonline.comtandfonline.com These simple electrodes offer high sensitivity and accuracy without the need for complex sample extraction or clean-up procedures. tandfonline.comtandfonline.com Other electrode systems used for acebutolol determination include the hanging mercury drop electrode (HDME), which has been used to study the compound's cathodic electrochemical behavior via square-wave adsorptive stripping voltammetry (SWAdSV). dergipark.org.trresearchgate.net
The development of chemically modified electrodes represents a significant area of research. For example, a carbon paste electrode modified with amino-functionalized mesostructured silica (B1680970) has been used for the simultaneous determination of acebutolol, pindolol, and metoprolol. dergipark.org.tr Another novel approach involved creating a sustainable sensor from 3D printing residues of acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) filaments and graphite, which demonstrated superior electrochemical performance for acebutolol detection compared to commercial devices. researchgate.net Potentiometric sensors, specifically PVC membrane sensors based on ion-association complexes of acebutolol with tetraphenylborate (B1193919) or phosphomolybdate, have also been developed, showing a fast and stable response. mdpi.com
These modified electrodes and sensors offer improved analytical parameters, enabling the determination of acebutolol at very low concentrations, often at picomolar or nanomolar levels. dergipark.org.trcolab.ws
Spectrophotometric and Spectrofluorimetric Methodologies
Spectrophotometry and spectrofluorimetry provide sensitive and straightforward alternatives to electrochemical and chromatographic methods for the quantification of acebutolol. nih.govresearchgate.net These methods are often based on derivatization or redox reactions to produce a chromophoric or fluorophoric species that can be easily measured. nih.govscience.gov
Oxidation-Reduction Reactions for Quantitative Analysis
A common strategy for the spectrophotometric and spectrofluorimetric analysis of acebutolol involves its oxidation by a strong oxidizing agent. nih.govresearchgate.net Cerium(IV) has been widely used for this purpose due to its high oxidation potential and stability in solution. nih.govresearchgate.net
In these methods, acebutolol is oxidized by a known excess of cerium(IV) in an acidic medium. nih.govresearchgate.net The quantitative determination can then be achieved in two ways:
Spectrophotometry : This approach measures the decrease in absorbance of the yellow Ce(IV) ion at its maximum absorption wavelength (around 317-320 nm). nih.govresearchgate.net The reduction in absorbance is directly proportional to the concentration of acebutolol that has been oxidized. nih.gov
Spectrofluorimetry : This highly sensitive method is based on measuring the fluorescence intensity of the cerous(III) ion produced during the redox reaction. nih.govresearchgate.net The Ce(III) ion fluoresces at an emission wavelength of approximately 354-363 nm when excited at around 250-255 nm. nih.govresearchgate.net The intensity of this fluorescence is proportional to the amount of acebutolol in the sample. researchgate.net
Another reported method involves the condensation of acebutolol with mixed anhydrides of malonic and acetic acids, which produces a colored product suitable for spectrophotometric determination. science.govscience.gov
Detection Limits and Analytical Sensitivity
The analytical performance of these methodologies is characterized by their linearity range, limit of detection (LOD), and limit of quantification (LOQ).
Voltammetric Methods: Electrochemical methods, particularly those using modified electrodes and stripping techniques, demonstrate exceptional sensitivity. Square-wave anodic stripping voltammetry (SW-AdSV) with a pencil graphite electrode achieved a detection limit as low as 0.09 nM. researchgate.net Using differential pulse voltammetry (DPV) and SWV with a graphite pencil electrode, detection limits were found to be 1.26 x 10⁻⁸ M and 1.28 x 10⁻⁸ M, respectively. tandfonline.comtandfonline.com
Table 1: Analytical Performance of Voltammetric Methods for Acebutolol(1+)
| Method/Electrode | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| SW-AdSV / Pencil Graphite Electrode | 0.4–7 nM | 0.09 nM | researchgate.net |
| SWV / 3D Printed ABS-Graphite Sensor | 0.98–51.8 µmol L⁻¹ | 0.28 µmol L⁻¹ | researchgate.net |
| DPV / Graphite Pencil Electrode | 1.00–15.0 µM | 1.26 x 10⁻⁸ M | tandfonline.comtandfonline.com |
| SWV / Graphite Pencil Electrode | 1.00–15.0 µM | 1.28 x 10⁻⁸ M | tandfonline.comtandfonline.com |
| SWAdSV / Hanging Mercury Drop Electrode | 0.5–6.0 µM | 1.7 x 10⁻⁷ M | dergipark.org.trresearchgate.net |
| Potentiometry / PVC Membrane Sensor (AC-TPB) | 1x10⁻³ – 10⁻⁶ M | 6x10⁻⁶ M | mdpi.com |
Spectrophotometric and Spectrofluorimetric Methods: Spectroscopic methods based on the cerium(IV) oxidation reaction also offer good sensitivity. The spectrofluorimetric method is notably more sensitive than the spectrophotometric method.
Table 2: Analytical Performance of Spectroscopic Methods for Acebutolol(1+)
| Method | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Spectrophotometry (Ce(IV) oxidation) | 1.0–7.0 µg mL⁻¹ | 0.190 µg mL⁻¹ | 0.634 µg mL⁻¹ | nih.govresearchgate.net |
| Spectrofluorimetry (Ce(III) fluorescence) | 0.25–2.5 µg mL⁻¹ | 4.77 ng mL⁻¹ | 15.91 ng mL⁻¹ | nih.govresearchgate.net |
| Spectrophotometry (Condensation Reaction) | 5–25 µg mL⁻¹ | Not Specified | Not Specified | science.gov |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT has been extensively used to model the structure and properties of Acebutolol(1+). rsc.orgrsc.orgx-mol.net These quantum chemical calculations provide a foundational understanding of the molecule's geometry, electronic landscape, and spectroscopic characteristics.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. For Acebutolol(1+), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to find the optimized geometry corresponding to a local minimum on the potential energy surface. researchgate.netresearchgate.net
Studies have explored the conformational landscape of Acebutolol (B1665407), identifying the most stable conformers. unibas.itnih.gov The geometry is stabilized by a complex network of inter- and intramolecular hydrogen bonds. rsc.orgrsc.org In the solid state of its hydrochloride salt, for example, each cation is linked to other cations and anions through O-H···O, N-H···N, and N-H···Cl hydrogen bonds, creating a robust three-dimensional framework. researchgate.net The presence of four methyl groups within the molecular unit is a key structural feature influencing its dynamics. rsc.org
| Parameter | Value | Method |
|---|---|---|
| Equilibrium Energy | -1106 a.u. | DFT/B3LYP |
| Second Moment (M2) - Rigid Lattice | 23.7 G² | van Vleck formula |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.orgimperial.ac.ukresearchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. science.govresearchgate.netnih.gov
For Acebutolol(1+), the protonation of the neutral molecule reduces the HOMO-LUMO energy gap by approximately 0.32 eV, which suggests an increase in reactivity. rsc.org In studies of an ion-pair complex involving Acebutolol(1+), the LUMO and LUMO+1 orbitals are primarily of π* character and are localized on the mono-protonated Acebutolol drug. rsc.org
Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and UV-Vis spectra. rsc.orgscience.gov For the mono-protonated form of acebutolol, B3LYP calculations show two main absorption bands around 239 nm and 355 nm, corresponding to H−4 → L and H → L transitions, respectively. rsc.org These transitions are shifted to longer wavelengths by about 10-15 nm compared to the neutral form. rsc.org
| Species | E(HOMO) | E(LUMO) | Energy Gap (LUMO-HOMO) |
|---|---|---|---|
| Acebutolol (Neutral) | Data not available | Data not available | ~+0.32 eV vs Cation |
| Acebutolol(1+) (Cation) | Data not available | Data not available | Data not available |
Note: Specific HOMO/LUMO energy values for Acebutolol(1+) were not available in the searched sources, but the relative change upon protonation is noted. rsc.org
To understand the distribution of electrons within the Acebutolol(1+) cation, Mulliken atomic charge calculations and Natural Bond Orbital (NBO) analysis are performed. rsc.orgresearchgate.net NBO analysis provides a chemically intuitive picture of bonding by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de
Upon protonation and ion-pair formation, the positive Mulliken atomic charges on the acidic protons of the NH and OH groups of Acebutolol increase. rsc.orgrsc.orgx-mol.net This indicates a shift in electron density and is consistent with experimental IR and NMR data. rsc.org NBO analysis confirms charge transfer interactions within the molecule and between the cation and its counter-ions. rsc.orguni-muenchen.de It reveals delocalization effects, which are weak departures from an idealized Lewis structure, by examining interactions between filled (donor) and empty (acceptor) orbitals. rsc.orguni-muenchen.de For instance, NBO analysis has verified interactions between a counter-ion and the C-H, O-H, and N-H groups of the Acebutolol cation, providing evidence of charge transfer. rsc.org
DFT calculations are also used to predict vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups within the Acebutolol(1+) molecule. medscape.com
Theoretical studies on acebutolol hydrochloride have supported the interpretation of experimental spectra, helping to characterize the main vibrational bands. researchgate.net For instance, a downshift in the calculated N-H stretching frequency can indicate a weakening of the N-H bond due to intermolecular interactions. researchgate.net These computational analyses provide a detailed picture of the molecule's vibrational dynamics.
Mulliken Atomic Charges and Natural Bond Orbital (NBO) Analysis for Charge Transfer
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and dynamic processes over time. nih.gov
MD simulations, in conjunction with experimental techniques like Quasielastic Neutron Scattering (QENS) and Nuclear Magnetic Resonance (NMR), have been used to investigate the molecular dynamics of acebutolol hydrochloride. rsc.org These studies focus on motions such as the reorientation of the four methyl groups within the molecule. rsc.orgresearchgate.net
The relaxation experiments reveal the presence of at least four distinct dynamic processes, which have been assigned to the reorientations of the different methyl groups. rsc.org The activation barriers and correlation times for these motions have been characterized, providing a comprehensive understanding of the intramolecular dynamics of Acebutolol(1+) in the solid state. rsc.org The analysis of these large-amplitude oscillations and reorientations is crucial for understanding the relationship between the crystal structure and the dynamic properties of this important pharmaceutical compound. rsc.orgresearchgate.net
Intermolecular Interaction Dynamics
The intermolecular forces of Acebutolol(1+) are crucial for its crystal structure and interactions with biological targets. Studies on acebutolol hydrochloride have utilized Hirshfeld surface analysis and Reduced Density Gradient (RDG) to uncover the nature of its crystal-stabilizing forces. researchgate.netrsc.org These analyses highlight the significance of moderate-strength hydrogen bonds, including N–H⋯O, O–H⋯Cl, and N–H⋯Cl, as well as weaker C–H⋯O contacts. rsc.org In an ion-pair complex with tetraphenylborate (B1193919), the crystal structure is stabilized by three distinct inter- and intramolecular hydrogen bonds. rsc.org
Molecular dynamics (MD) simulations have been instrumental in exploring these interactions in various environments. mdpi.com For instance, MD simulations have shown that acebutolol inserts into the glycerol (B35011) backbone level of palmitoyloleoylphosphatidylcholine (POPC) lipid bilayers, which is a key aspect of its membrane interaction. researchgate.netnih.gov Further simulations revealed that acebutolol forms hydrogen bonds with key active site residues, such as Asn226 and/or Glu230, of the SIRT1 enzyme. nih.gov The interaction with the JNK protein involves hydrogen bonds with both Arg127 and Cys163. biomolther.orgnih.gov These dynamic simulations provide a foundational understanding of how Acebutolol(1+) engages with its molecular partners.
Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surfaces
The Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) surfaces are critical for predicting the reactive behavior of Acebutolol(1+). researchgate.netresearchgate.net The MEP surface visualizes the charge distribution, identifying sites that are most susceptible to electrophilic and nucleophilic attacks. researchgate.netresearchgate.net For Acebutolol, the MEP surface clearly shows strong nucleophilic regions, which are prone to electrophilic attack. researchgate.net
ALIE, defined within self-consistent-field molecular orbital theory, represents the average energy required to ionize an electron at any point in the molecule's space. cdnsciencepub.com The distribution of ALIE minimum points on the molecular surface of acebutolol provides a guide to its chemical reactivity. cdnsciencepub.comresearchgate.net Studies combining MEP and ALIE calculations offer a rationalization for the compound's reactive properties and potential interaction sites. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate a molecule's structure with its biological activity or physicochemical properties, respectively.
Various chemical descriptors for acebutolol have been calculated and correlated with its activities. Quantum chemical descriptors, such as electronegativity, have been used to interpret molecular properties and chemical binding. semanticscholar.org Studies have shown that acebutolol possesses a high electronegativity value compared to other beta-blockers like alprenolol (B1662852) and bisoprolol. semanticscholar.org
In a QSAR model developed to predict the fetal-maternal blood concentration ratio of chemicals, descriptors for acebutolol such as Molecular Weight (MW: 336), Topological Polar Surface Area (TopoPSA: 87.7), and the maximum hydrogen atom E-state value (Hmax) were utilized. jst.go.jp Other research has integrated multi-omics data to establish a link between acebutolol and increased bone mineral density (BMD), suggesting a novel biological activity. biorxiv.orgbiorxiv.org Furthermore, QSAR research has successfully used molecular descriptors to establish correlations with the chromatographic behavior of acebutolol. researchgate.net
| Descriptor | Value | Source |
|---|---|---|
| Molecular Weight (g/mol) | 336.4 | nih.gov |
| Topological Polar Surface Area (Ų) | 87.7 | jst.go.jpnih.gov |
| XLogP3 | 1.7 | nih.govnih.gov |
| Electronegativity Index | High | semanticscholar.org |
Theoretical models have been effectively used to predict the chromatographic retention factors of acebutolol. researchgate.net QSPR studies investigate the relationship between retention behavior and molecular properties. researchgate.net One approach involves modeling gastro-intestinal absorption, a process related to retention, by using a combination of chromatographic and theoretical descriptors with a non-linear modeling technique known as multivariate adaptive regression splines (MARS). nih.gov This method was shown to be effective for a dataset including acebutolol. nih.gov
Other QSPR studies have employed multiple linear regression (MLR) to correlate retention information with molecular properties. researchgate.net Additionally, retention factors themselves have been used as descriptors in QSAR models to predict properties like Caco-2 drug permeability. oup.com
Correlation of Chemical Descriptors with Biological Activity or Analytical Properties
Molecular Docking and Binding Affinity Predictions (e.g., LibDock scoring for protein interactions)
Molecular docking simulations predict the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity. For Acebutolol(1+), docking studies have been particularly revealing.
A significant study focused on the interaction between acebutolol and the c-Jun N-terminal kinase (JNK) protein. biomolther.orgnih.gov Using LibDock analysis, the binding affinity of acebutolol to the JNK-JIP1 interaction site was calculated. The docking pose showed that acebutolol forms crucial hydrogen bonds with residues Arg127 and Cys163. biomolther.orgnih.gov The LibDock score, which indicates binding affinity, was found to be 74.9 for the best pose, comparable to a known JNK-JIP1 inhibitor, BI-78D3 (77.3). biomolther.orgnih.gov The average LibDock score for the top 10 binding poses was 65.1. nih.gov A higher LibDock score generally signifies a stronger binding affinity between the receptor and the ligand. researchgate.net
Another computational study involving virtual screening and molecular dynamics identified acebutolol as a potent activator of the Sirtuin 1 (SIRT1) enzyme. nih.gov Docking simulations showed that acebutolol forms strong interactions within the SIRT1 active site, specifically forming hydrogen bonds with residues Asn226 and/or Glu230. nih.gov While LibDock can be a useful tool, studies have shown its performance varies depending on the target; for instance, it has shown reasonable correlations for the β-Estrogen receptor but performs less effectively for targets like COX-2. nih.gov
| Target Protein | Scoring Function | Score | Interacting Residues | Source |
|---|---|---|---|---|
| JNK | LibDock | 74.9 (Best Pose) | Arg127, Cys163 | biomolther.orgnih.gov |
| JNK | LibDock | 65.1 (Average of Top 10) | Not Specified | nih.gov |
| SIRT1 | Docking (unspecified score) | Not Applicable | Asn226, Glu230 | nih.gov |
Mechanistic Pharmacology at the Molecular and Cellular Level
Beta-Adrenergic Receptor Interactions
Acebutolol(1+) is a cardioselective beta-1 adrenergic receptor antagonist. wikipedia.orgontosight.ainih.gov This selectivity means it primarily targets the beta-1 receptors found in the heart muscle. nih.govpatsnap.com By blocking these receptors, acebutolol (B1665407) interferes with the action of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), leading to a reduction in heart rate and the force of cardiac contraction. ontosight.aipatsnap.com It also possesses intrinsic sympathomimetic activity (ISA), meaning it can partially stimulate beta-receptors, which provides a low level of sympathetic tone at rest. patsnap.comnih.gov
Binding Affinity and Selectivity for Beta-1 vs. Beta-2 Adrenoceptors
Acebutolol demonstrates a preferential binding affinity for beta-1 adrenoceptors over beta-2 adrenoceptors. scielo.orgtandfonline.com This cardioselectivity is a key feature, as beta-1 receptors are predominantly located in the heart, while beta-2 receptors are found in tissues such as the lungs. patsnap.com The selective blockade of beta-1 receptors allows for targeted effects on the heart while minimizing potential side effects related to beta-2 receptor blockade, such as bronchoconstriction. patsnap.comtandfonline.com
Research has shown that acebutolol is 2.4-fold more selective for beta-1 adrenoceptors compared to beta-2 adrenoceptors. tandfonline.comresearchgate.net This level of selectivity is a significant factor in its clinical application. However, it's important to note that this selectivity is dose-dependent and can be diminished at higher doses. nih.govdroracle.ai
Table 1: Beta-1 Adrenoceptor Selectivity of Various Beta-Blockers
| Drug | Beta-1 Selectivity (fold greater than Beta-2) |
|---|---|
| Bisoprolol | 14 |
| Atenolol (B1665814) | 4.7 |
| Acebutolol | 2.4 |
| Metoprolol | 2.3 |
Data sourced from a study assessing the selectivity of β-adrenoceptor antagonists at human β1 and β2 adrenoceptors. tandfonline.comresearchgate.net
Molecular Mechanisms of Intrinsic Sympathomimetic Activity (ISA)
Acebutolol is distinguished by its intrinsic sympathomimetic activity (ISA), which means it acts as a partial agonist at beta-adrenergic receptors. wikipedia.orgnih.govfpnotebook.com This partial agonism allows acebutolol to exert a low level of stimulatory effect on the beta-receptor while simultaneously blocking the effects of more potent endogenous catecholamines like norepinephrine and epinephrine. wikipedia.org This dual action provides a baseline level of sympathetic stimulation, which can be particularly beneficial in preventing excessive bradycardia (a very slow heart rate) that can occur with other beta-blockers. patsnap.com The ISA of acebutolol is attributed to its ability to partially activate one or more adrenergic receptors. taylorandfrancis.com
Effects on Adenylyl Cyclase and Cyclic Adenosine (B11128) Monophosphate (cAMP) Production
The interaction of acebutolol with beta-1 adrenergic receptors directly influences the intracellular signaling cascade involving adenylyl cyclase and cyclic adenosine monophosphate (cAMP). ontosight.ai Beta-1 adrenergic receptors are coupled to Gs-proteins, which, when activated by agonists, stimulate adenylyl cyclase. cvpharmacology.com This enzyme then catalyzes the conversion of ATP to cAMP, a crucial second messenger. wikipedia.org
By blocking the beta-1 receptor, acebutolol inhibits the Gs-protein-mediated activation of adenylyl cyclase. ontosight.aiderangedphysiology.com This inhibition leads to a decrease in the intracellular production of cAMP. ontosight.ainih.gov Reduced cAMP levels, in turn, lead to a decrease in the activity of protein kinase A (PKA), which is responsible for phosphorylating various downstream targets that regulate cardiac function. derangedphysiology.commdpi.com
Receptor Transduction Pathways Downstream of Beta-Adrenergic Receptor Binding
The binding of acebutolol to beta-1 adrenergic receptors initiates a cascade of events that modulate cardiac function. The primary pathway involves the Gs-protein-adenylyl cyclase-cAMP-PKA signaling axis. mdpi.comrevespcardiol.org The decrease in cAMP and subsequent reduction in PKA activity affects several downstream targets:
Ion Channels: PKA normally phosphorylates calcium channels, leading to increased calcium influx and enhanced cardiac contractility. derangedphysiology.com By reducing PKA activity, acebutolol diminishes this calcium influx, contributing to its negative inotropic (contractility-reducing) effect.
Pacemaker Cells: The "funny current" (If) in pacemaker cells, which is involved in spontaneous depolarization, is sensitive to cAMP levels. derangedphysiology.com By lowering cAMP, acebutolol slows the rate of spontaneous depolarization, resulting in a decreased heart rate (negative chronotropic effect). derangedphysiology.com
Renin Release: Beta-1 receptor activation in the kidneys stimulates renin release. wikipedia.org By blocking these receptors, acebutolol can reduce renin secretion, which in turn decreases the production of angiotensin II, a potent vasoconstrictor. wikipedia.org
Ion Channel Modulation and Membrane Effects
Influence on Transmembrane Action Potentials in Isolated Cardiac Tissues (e.g., guinea-pig papillary muscles)
Studies on isolated cardiac tissues, such as guinea-pig papillary muscles, have provided insights into the direct electrophysiological effects of acebutolol. Research has shown that acebutolol and structurally related beta-blockers can affect the transmembrane action potential. nih.govnih.gov These effects are indicative of a membrane-stabilizing activity, which is a property shared with some Class I antiarrhythmic drugs. nih.govcvpharmacology.com This activity involves the modulation of ion channels, particularly sodium channels, which can influence the rapid depolarization phase (Phase 0) of the cardiac action potential. frontiersin.org However, the membrane-stabilizing effect of acebutolol is considered to play a less significant role at clinically relevant concentrations. wikipedia.org
Rate-Dependent Effects on Action Potential Parameters (e.g., Vmax, action potential duration)
Novel Cellular Targets and Pathway Modulation
Recent research has identified a novel mechanism of action for acebutolol outside of its traditional beta-blocking activity, suggesting a potential role in metabolic regulation. biomolther.orgnih.gov Acebutolol has been shown to inhibit the interaction between c-Jun N-terminal kinase (JNK) and JNK-interacting protein 1 (JIP1). biomolther.orgnih.gov This interaction is a key step in the JNK signaling pathway, which is implicated in the development of insulin (B600854) resistance. biomolther.orgnih.gov
In a screening of over 4,000 compounds, acebutolol was identified as a significant inhibitor of the JNK-JIP1 interaction. biomolther.orgnih.gov This inhibitory action was confirmed in vitro, where acebutolol was shown to suppress JNK phosphorylation and promote glucose uptake in diabetic models of adipocyte (3T3L1) and liver (HepG2) cells. biomolther.orgnih.gov The effects were comparable to those of a known JNK inhibitor, BI-78D3. biomolther.orgnih.gov
Computational simulations support these experimental findings. biomolther.org The calculated binding affinity of acebutolol to the JNK-JIP1 interaction site is comparable to that of BI-78D3, as indicated by their LibDock scores. biomolther.orgnih.gov These results provide evidence that acebutolol can exert antidiabetic effects by elevating glucose uptake through the inhibition of the JNK-JIP1 signaling cascade in model cells. biomolther.org
Table 2: Comparative Binding Affinity for JNK-JIP1 Interaction Site
| Compound | LibDock Score | Implication | Source |
|---|---|---|---|
| Acebutolol | 74.9 | Similar binding affinity to the known inhibitor. | biomolther.orgnih.gov |
| BI-78D3 (Known Inhibitor) | 77.3 | Reference compound for JNK-JIP1 inhibition. | biomolther.orgnih.gov |
The sympathetic nervous system, through adrenergic receptors, plays a regulatory role in bone metabolism. nih.gov Adrenergic agonists have been reported to influence bone metabolism by stimulating bone resorption and increasing osteoclastogenesis in vitro. biorxiv.org This process is linked to the activation of β2-adrenergic receptors (ADRB2), which can inhibit bone formation and promote the formation of osteoclasts by increasing the expression of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) in osteoblastic cells. biorxiv.orgbiorxiv.org
As a β1-selective adrenergic receptor antagonist, acebutolol has been investigated for its potential effects on bone. nih.govdrugbank.com By blocking adrenergic signaling, beta-blockers may counteract the pro-resorptive effects of sympathetic nervous system activation. jst.go.jp Studies have suggested that acebutolol could be a candidate for osteoporosis treatment. biorxiv.org In experiments using a dexamethasone-induced osteoporosis model in zebrafish, acebutolol hydrochloride was shown to significantly increase bone mineralization. biorxiv.org This suggests a protective effect on bone, potentially by modulating the adrenergic influence on the balance between bone formation and resorption. biorxiv.orgbiorxiv.org The primary mode of action for acebutolol involves the inhibition of β1-adrenergic (ADRB1) and, to a lesser extent, β2-adrenergic (ADRB2) receptors. biorxiv.org
Stereochemical Aspects and Enantiomeric Research
Impact of Stereochemistry on Molecular Interactions and Selectivity
The three-dimensional orientation of a drug molecule is critical for its interaction with biological receptors. In the case of acebutolol (B1665407), the stereochemistry at the chiral carbon significantly dictates its binding affinity and selectivity for beta-adrenergic receptors.
Differential Binding of Enantiomers to Receptors
The beta-blocking activity of acebutolol resides predominantly in its (S)-enantiomer. researchgate.netsci-hub.se This stereoselectivity is a common feature among beta-blockers, where the (S)-configuration generally exhibits a much greater affinity for β-adrenergic receptors compared to the (R)-enantiomer. researchgate.netualberta.cachapman.edu Acebutolol is classified as a selective β1-receptor antagonist, meaning it primarily targets β1-receptors found in the heart. ualberta.capharmacyscijournal.comnih.gov The (S)-enantiomer is the active form responsible for this selective antagonism. sci-hub.se While the (S)-enantiomer is a potent β-adrenergic receptor antagonist, the (R)-enantiomer may possess other pharmacological properties, although these are generally less pronounced than the beta-blocking activity. researchgate.netualberta.cachapman.edu The plasma protein binding of acebutolol, however, appears to be non-stereoselective. researchgate.netualberta.cachapman.edumdpi.com
Stereoselective Metabolism and Biotransformation Pathways (Non-Clinical)
The body often metabolizes enantiomers of a chiral drug differently, leading to stereoselective pharmacokinetics. This is evident in the metabolism and biotransformation of acebutolol.
First-Pass Metabolism Stereoselectivity
Following oral administration, acebutolol undergoes first-pass metabolism, a process that is stereoselective. ualberta.cachapman.edunih.govcapes.gov.br Research indicates that the (R)-enantiomer of acebutolol is preferentially metabolized during this initial pass through the liver. ualberta.cachapman.edu This results in a higher oral clearance of (R)-acebutolol compared to (S)-acebutolol. sci-hub.senih.govcapes.gov.br Consequently, plasma concentrations of the pharmacologically active (S)-enantiomer are modestly higher than those of the (R)-enantiomer. ualberta.cachapman.edumdpi.com The bioavailability of the (R)- and (S)-enantiomers after a single oral dose in a rat model was found to be 0.40 and 0.39, respectively, which increased after multiple doses, suggesting a potentially saturable first-pass metabolism. nih.gov
Enantioselective Formation and Disposition of Metabolites (e.g., Diacetolol)
Acebutolol is metabolized to an active metabolite, diacetolol (B1670378), which is also chiral and possesses beta-blocking activity. nih.govcapes.gov.brnih.govwikipedia.org The formation and disposition of diacetolol are also enantioselective. nih.govcapes.gov.brnih.gov Studies in humans have shown that the maximum plasma concentration (Cmax) of (R)-diacetolol is significantly greater than that of (S)-diacetolol. nih.govcapes.gov.br This suggests a stereoselective metabolism of (R)-acebutolol to (R)-diacetolol. nih.govcapes.gov.br
| Parameter | (S)-Acebutolol | (R)-Acebutolol | Reference |
| Oral Clearance (Humans) | 87 ± 22 L/h | 106 ± 30 L/h | nih.govcapes.gov.br |
| AUC Ratio (S:R) in Plasma (Humans) | 1.20 ± 0.1 | nih.govcapes.gov.br | |
| Bioavailability (Single Oral Dose, Rat) | 0.39 | 0.40 | nih.gov |
| Bioavailability (Multiple Oral Doses, Rat) | 0.53 | 0.51 | nih.gov |
| Parameter | (S)-Diacetolol | (R)-Diacetolol | Reference |
| Cmax Ratio (S/R) in Plasma (Humans) | 0.7 ± 0.1 | nih.govcapes.gov.br | |
| Half-life (t1/2) (Humans) | 8.8 ± 2.4 h | 6.4 ± 1.6 h | nih.govcapes.gov.br |
| Renal Clearance (Humans) | 53 ± 29 mL/min | 70 ± 34 mL/min | nih.govcapes.gov.br |
Mechanistic Metabolism and Environmental Degradation Pathways
Endogenous Metabolic Transformations (in vitro/animal models, focusing on enzymes)
The metabolism of acebutolol (B1665407) in the body is a multifaceted process primarily occurring in the liver and intestines, involving several enzymatic pathways. researchgate.netnih.govresearchgate.net This biotransformation is crucial as it leads to the formation of metabolites, some of which are pharmacologically active. researchgate.netpatsnap.com
Amide Bond Hydrolysis by Esterases (e.g., CES2)
A key initial step in acebutolol metabolism is the hydrolysis of its amide bond. researchgate.netchemicalbook.com This reaction is catalyzed by carboxylesterase 2 (CES2), an enzyme predominantly found in the liver and intestines. researchgate.netresearchgate.netnih.gov The hydrolysis of the butyramide (B146194) group of acebutolol leads to the formation of an amine metabolite known as acetolol. researchgate.netchemicalbook.comannualreviews.org Studies using human liver and intestinal microsomes have confirmed that CES2 is the primary enzyme responsible for this hydrolytic conversion. researchgate.netnih.gov The activity of CES2 can be inhibited by compounds like tri-o-tolylphosphate, which has been shown to reduce the hydrolysis of acebutolol. nih.gov
Non-CYP Metabolism Pathways
While cytochrome P450 (CYP) enzymes are major players in the metabolism of many drugs, the primary biotransformation of acebutolol to its main active metabolite, diacetolol (B1670378), does not appear to heavily involve CYP enzymes. nih.gov The key metabolic pathway involves hydrolysis by CES2 and subsequent acetylation by NAT2, both of which are non-CYP enzymes. researchgate.netnih.govannualreviews.org This reliance on non-CYP pathways for its primary metabolic conversion is a notable characteristic of acebutolol. nih.gov However, it is important to note that some secondary metabolic reactions of acebutolol's metabolites can involve CYP enzymes. researchgate.netnih.gov
Dealkylation and Hydroxylation Products
In addition to the primary metabolic pathway leading to diacetolol, acebutolol can also undergo other transformations, including dealkylation and hydroxylation. researchgate.netnih.gov Studies have identified N-dealkyl-acebutolol and hydroxyl-acebutolol as metabolites in human biological samples. researchgate.net The N-dealkylation of the isopropyl group has been observed in rat liver microsomes. researchgate.net Furthermore, the metabolite acetolol can be hydroxylated by CYP2C19 to form N-hydroxy-acetolol, which has been suggested as a reactive metabolite. researchgate.netannualreviews.orgresearchgate.net Electrochemical oxidation studies have also predicted the formation of products from N-dealkylation and O-dealkoxylation reactions. nih.govresearchgate.net
Exogenous Degradation Pathways and By-product Identification
Acebutolol, being a frequently detected pharmaceutical in the aquatic environment, is subject to various degradation processes. idexlab.comnih.gov Understanding these pathways and the resulting by-products is crucial for assessing its environmental impact.
Aqueous Chlorination Kinetics and Transformation By-products (e.g., dealkylation, hydroxylation, chlorination, oxidation reactions)
Aqueous chlorination is a common water treatment process that can lead to the degradation of acebutolol. idexlab.comnih.gov The reaction kinetics are pH-dependent, with the degradation rate increasing as the pH rises from 6 to 8. idexlab.comnih.gov The reactivity of acebutolol with free available chlorine is higher than that of other beta-blockers like atenolol (B1665814) and metoprolol, but lower than nadolol (B74898) and propranolol. idexlab.comnih.gov
During chlorination, several transformation by-products are formed through a variety of reactions, including:
Dealkylation: The removal of alkyl groups from the molecule. idexlab.comnih.gov
Hydroxylation: The addition of hydroxyl (-OH) groups. idexlab.comnih.gov
Chlorination: The addition of chlorine atoms to the molecule. idexlab.comnih.gov
Oxidation: Reactions that increase the oxygen content or decrease the hydrogen content of the molecule. idexlab.comnih.gov
Liquid chromatography-quadrupole time-of-flight high-resolution mass spectrometry has been used to identify major transformation by-products. idexlab.comnih.gov Studies have also investigated the degradation of acebutolol through other advanced oxidation processes, such as those involving sulfate (B86663) radicals, which also lead to hydroxylation, aromatic ring-opening, and aliphatic chain oxidation. bioline.org.br
Photocatalytic Degradation Mechanisms and Efficiency (e.g., using metal oxide systems like CeO2–MnO2)
The photocatalytic degradation of Acebutolol (1+) has been effectively demonstrated using advanced binary metal oxide systems. A notable example is the use of a Cerium dioxide-Manganese dioxide (CeO2–MnO2) nanocomposite, which has shown high efficiency in breaking down Acebutolol under visible light irradiation. mdpi.com
A study utilizing a series of Ce@MnO2 photocatalysts, synthesized via a hydrothermal method, found that a composite with a 40:60 ratio of Ce to Mn exhibited the highest photocatalytic activity. mdpi.comnih.govresearchgate.net This specific composition achieved a degradation efficiency of 92.71% for Acebutolol within 90 minutes. mdpi.comnih.govresearchgate.net The superior performance of this binary system compared to the individual metal oxides (CeO2 showing 76.96% and MnO2 showing 89.88% degradation) is attributed to the efficient separation of photogenerated charge carriers and an increased number of active species on the catalyst's surface. mdpi.com
The mechanism is significantly influenced by the solution's pH, with optimal degradation rates observed at a pH of 8. mdpi.comnih.govresearchgate.net At this alkaline pH, the electrostatic attraction between the catalyst surface and Acebutolol enhances the adsorption process, leading to a higher degradation rate. mdpi.com The Ce@MnO2 (40:60) nanocomposite possesses a larger surface area (25.56 m²/g) compared to pure MnO2 (17.59 m²/g), which provides more active sites for the reaction. mdpi.com Furthermore, the catalyst demonstrates good reusability, with degradation rates remaining high over five cycles, starting at 92.71% and decreasing to 82.72% by the fifth cycle. mdpi.com
Table 1: Comparative Degradation Efficiency of Different Photocatalysts for Acebutolol
| Catalyst | Degradation Efficiency (%) after 90 min |
|---|---|
| Ce@MnO2 (40:60) | 92.71 mdpi.comnih.govresearchgate.net |
| MnO2 | 89.88 mdpi.com |
| CeO2 | 76.96 mdpi.com |
| No Catalyst (Photolysis only) | Not specified, but significantly lower |
Table 2: Reusability of Ce@MnO2 (40:60) Photocatalyst for Acebutolol Degradation
| Cycle | Degradation Rate (%) |
|---|---|
| 1 | 92.71 mdpi.com |
| 2 | 89.69 mdpi.com |
| 3 | 87.01 mdpi.com |
| 4 | 84.71 mdpi.com |
| 5 | 82.72 mdpi.com |
Acid-Induced Degradation Products
Under acidic hydrolysis conditions, Acebutolol (1+) undergoes degradation, leading to the formation of specific byproducts. Forced degradation studies, which are crucial for understanding the stability of a drug substance, have identified the products that form when Acebutolol is subjected to acidic stress. researchgate.netxjtu.edu.cnnih.gov
One of the primary degradation products formed during acid hydrolysis is the result of amide bond cleavage. researchgate.net This process involves the loss of the butyraldehyde (B50154) moiety from the parent molecule. researchgate.net Another degradation product is formed through the cleavage of the acetyl moiety. researchgate.net
A detailed investigation using liquid chromatography-mass spectrometry (LC-MS/MS) has characterized several degradation products (DPs) formed under various stress conditions, including acidic hydrolysis. xjtu.edu.cnnih.gov In these studies, Acebutolol was found to be labile in both acidic and basic hydrolytic conditions. xjtu.edu.cnnih.gov One of the identified degradation products resulting from these conditions is 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone, designated as DP-I. xjtu.edu.cnnih.govresearchgate.net The formation of these degradation products highlights the susceptibility of the amide linkage in Acebutolol to acid-catalyzed hydrolysis. researchgate.net
Kinetic studies on the degradation of Acebutolol in hydrochloric acid have shown that the stability of the drug is influenced by its polarity. tandfonline.comnih.gov The rate of degradation is dependent on the concentration of the acid and the temperature of the reaction. tandfonline.comnih.gov
Table 3: Identified Acid-Induced Degradation Products of Acebutolol
| Degradation Product ID | Chemical Name | Formation Pathway |
|---|---|---|
| DP-I | 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone | Amide hydrolysis xjtu.edu.cnnih.govresearchgate.net |
| Not specified | Product from cleavage of acetyl moiety | Acetyl group cleavage researchgate.net |
| Not specified | Product from loss of butyraldehyde moiety | Amide hydrolysis researchgate.net |
Stability Studies and Forced Degradation Profiling
Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. biomedres.us For Acebutolol (1+), these studies have been conducted under various stress conditions as stipulated by the International Conference on Harmonization (ICH) guidelines, including hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress. xjtu.edu.cnnih.govresearchgate.net
The results from these studies indicate that Acebutolol is particularly susceptible to degradation under hydrolytic (both acidic and basic) and photolytic conditions. xjtu.edu.cnnih.gov Conversely, it demonstrates stability against water-induced hydrolysis, oxidative stress, and thermal stress. xjtu.edu.cnnih.gov
The primary goal of forced degradation is typically to achieve 10-30% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products without causing secondary degradations. nih.gov In the case of Acebutolol, a total of four degradation products were identified from the combined stress conditions. xjtu.edu.cnnih.gov These products were separated and characterized using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). xjtu.edu.cnnih.gov
The identified degradation products are:
DP-I: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone
DP-II: N-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamide
DP-III: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanone
DP-IV: 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone xjtu.edu.cnnih.govresearchgate.net
These comprehensive stability studies are essential for establishing the degradation profile of Acebutolol, which is valuable information for quality control and for ensuring the safety and efficacy of the drug product. nih.govukim.mk
Table 4: Summary of Acebutolol Stability under Forced Degradation Conditions
| Stress Condition | Stability of Acebutolol |
|---|---|
| Acidic Hydrolysis | Labile xjtu.edu.cnnih.gov |
| Basic Hydrolysis | Labile xjtu.edu.cnnih.gov |
| Neutral Hydrolysis (Water) | Stable xjtu.edu.cnnih.gov |
| Oxidative Stress | Stable xjtu.edu.cnnih.gov |
| Thermal Stress | Stable xjtu.edu.cnnih.gov |
| Photolytic Stress | Labile xjtu.edu.cnnih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation
Elucidation of Key Pharmacophoric Features for Beta-Adrenergic Receptor Binding
The interaction of acebutolol (B1665407) with β-adrenergic receptors is dictated by specific chemical moieties that constitute its pharmacophore. These essential features include:
Aryl-oxy-propanolamine Side Chain: This is a classic feature of many β-blockers. oup.com The aryloxy group, the propanolamine (B44665) side chain, and the secondary amine are crucial for binding to the receptor.
Secondary Amine: The nitrogen atom in the side chain, which is protonated at physiological pH to form acebutolol(1+), forms a critical ionic bond with a conserved aspartate residue in the binding pocket of the β-adrenergic receptor. oup.com
Hydroxyl Group: The hydroxyl group on the propanolamine side chain is essential for high-affinity binding, forming a key hydrogen bond interaction within the receptor. solubilityofthings.com
Aromatic Ring: The substituted phenyl ring is involved in van der Waals and hydrophobic interactions with the receptor. oup.com
Para-Acylamido Group: The N-butyramide group at the para-position of the aromatic ring is a key determinant of acebutolol's cardioselectivity (β1-selectivity). oup.com This group, along with the ortho-acetyl group, contributes to the specific fit and interaction with the β1-adrenergic receptor over the β2-adrenergic receptor. ontosight.ai
Influence of Molecular Bulkiness and Dimension on Pharmacological Effects
The size and three-dimensional shape of the acebutolol molecule play a significant role in its pharmacological properties. Research on various β-adrenergic blockers has shown that molecular bulkiness can influence the kinetics of receptor interaction. nih.gov
A study investigating the effects of acebutolol and other β-blockers on the transmembrane action potential in guinea-pig papillary muscles found that the time constant of recovery of the maximum rate of depolarization (Vmax) may be associated with molecular bulkiness and dimension. nih.gov For acebutolol and pindolol, the time constants of recovery were estimated to be between 12 to 14 seconds. nih.gov This suggests that the size and shape of the molecule influence how it accesses and dissociates from the ion channels responsible for the cardiac action potential.
Correlation of Molecular Properties with Biological Potency and Activity
The biological potency and activity of acebutolol are directly correlated with its physicochemical properties, particularly its lipid solubility.
Lipid Solubility: Acebutolol is described as a hydrophilic or possessing low lipid solubility. selleckchem.comdrugs.com This property influences its pharmacokinetic profile, such as its distribution into tissues and its ability to cross the blood-brain barrier. bionity.com The hydrophilicity of acebutolol is a factor that may offer advantages over more lipophilic β-blockers in certain patient populations. nih.gov Studies have suggested a negative correlation between lipophilicity and β1-selectivity among β-blockers. oup.com
Potency at High Driving Rates: Research has indicated that the potency of β-blockers in reducing Vmax at high heart rates may be roughly linearly correlated with their lipid solubility. nih.gov
Table 1: Physicochemical Properties and Biological Activity of Acebutolol
| Property | Value/Description | Implication for Biological Activity |
| LogP | 1.7 | Indicates low lipid solubility (hydrophilic nature). |
| Water Solubility | 0.17 g/L | Consistent with its hydrophilic character. |
| β1-Selectivity | Cardioselective | The para-acylamido and ortho-acetyl substitutions on the aromatic ring are key for this property. oup.comontosight.ai |
| Plasma Protein Binding | ~26% | Low binding affinity. drugs.com |
Impact of Structural Modifications on Intrinsic Sympathomimetic Activity (ISA)
Acebutolol is known to possess mild intrinsic sympathomimetic activity (ISA), meaning it can exert a low level of agonist activity at the β-adrenergic receptor while also acting as an antagonist. nih.govdrugbank.comwikipedia.org This partial agonism is a result of specific structural features that allow the molecule to not only block the receptor from endogenous catecholamines but also to induce a minimal level of receptor stimulation. reddit.com
The ISA of β-blockers is often associated with substitutions on the aromatic ring. oup.com For acebutolol, the combination of the N-butyramide and acetyl groups on the phenyl ring is believed to be responsible for its partial agonist activity. nih.govontosight.ai This activity results in a smaller decrease in resting heart rate compared to β-blockers without ISA. drugs.comnih.gov The presence of ISA is a distinguishing feature of acebutolol's pharmacological profile. wikipedia.org
Computational Approaches to SAR/SPR (e.g., QSAR, molecular modeling)
Computational methods are increasingly used to understand the structure-activity and structure-property relationships of drugs like acebutolol.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the chemical structure of compounds with their biological activity. conicet.gov.ar These models use molecular descriptors to predict properties like permeability and receptor binding affinity. researchgate.net For instance, QSAR models have been developed to predict the permeability of various pharmaceutical compounds, including acebutolol, across biological membranes. researchgate.netcore.ac.uk In one study, the experimental Caco-2 cell monolayer apparent permeability (logP app (Caco-2)) for acebutolol was reported as -0.738. researchgate.net
Molecular Modeling and Docking: Molecular modeling techniques provide insights into how acebutolol binds to its target receptors at the atomic level. Molecular docking simulations can predict the binding pose and interactions of acebutolol within the binding site of the β1-adrenergic receptor. mdpi.comresearchgate.net Studies have used molecular docking to investigate the binding of acebutolol to proteins like human serum albumin and have identified the specific binding sites and interacting residues. researchgate.net Furthermore, computational simulations have explored the binding of acebutolol to other proteins, such as JNK, predicting hydrogen bond interactions with specific amino acid residues like Arg127 and Cys163. biomolther.orgsemanticscholar.org Theoretical studies using density functional theory (DFT) have also been employed to analyze the electronic structure and charge distribution of acebutolol, providing deeper insights into its reactive properties. rsc.org
Emerging Research Directions and Unexplored Chemical Biology
Advanced Computational Modeling for Rational Design of Novel Acebutolol (B1665407) Derivatives
Computational modeling is proving to be an invaluable tool in the rational design of novel Acebutolol derivatives with potentially enhanced or novel therapeutic properties. Techniques such as molecular docking are being employed to investigate the binding of Acebutolol to its target receptors and to predict the effects of structural modifications. biomolther.orgresearchgate.net
For instance, docking simulations have been used to compare the binding affinity of Acebutolol with other molecules to specific protein sites. biomolther.org One study utilized LibDock analysis to explore the interaction between Acebutolol and the JNK protein, revealing that Acebutolol forms hydrogen bonds with Arg127 and Cys163 residues, similar to a known JNK inhibitor. biomolther.org Such computational insights can guide the synthesis of new derivatives with improved binding affinity or altered selectivity profiles.
Exploration of Acebutolol's Interactions with Non-Adrenergic Biological Systems
Recent research has begun to uncover that Acebutolol's biological activity is not limited to the adrenergic system. Studies are now exploring its interactions with a variety of other biological targets, including enzymes and other proteins.
Protein-Protein Interactions: A significant finding is the ability of Acebutolol to inhibit the c-Jun N-terminal kinase (JNK)-JIP1 interaction. biomolther.org This interaction is a key component of a signaling pathway implicated in insulin (B600854) resistance. biomolther.org Computational simulations have shown that Acebutolol's binding affinity to the JNK-JIP1 interaction site is comparable to that of known inhibitors. biomolther.org This discovery suggests a potential repurposing of Acebutolol for conditions like type 2 diabetes. biomolther.org
Enzyme Targets: The primary enzyme system involved in the metabolism of Acebutolol is the cytochrome P450 system in the liver, specifically the CYP2D6 enzyme. ontosight.ai This enzyme metabolizes Acebutolol into its active metabolite, diacetolol (B1670378). ontosight.ai Understanding this interaction is crucial as other drugs that induce or inhibit CYP2D6 can lead to drug interactions. ontosight.ai
Ion Channels: While direct interactions with specific ion channels beyond its beta-blocking activity are not extensively detailed in the provided results, its classification as an anti-arrhythmic agent suggests an indirect influence on ion channel function, particularly those involved in cardiac action potentials. nih.gov
Other Protein Interactions: Investigations into the interaction of Acebutolol with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), have been conducted using techniques like fluorescence quenching, circular dichroism, and isothermal titration calorimetry. researchgate.net These studies indicate that Acebutolol binds to HSA with high affinity, primarily through hydrophobic interactions and hydrogen bonds, leading to conformational changes in the protein. researchgate.net Additionally, interactions with fibrinogen have been observed, affecting the protein's secondary structure and leading to aggregation. nih.gov
Mechanistic Investigations into Off-Target or Pleiotropic Effects at the Cellular/Molecular Level
The exploration of Acebutolol's non-adrenergic interactions has led to investigations into its off-target or pleiotropic effects, revealing potential new therapeutic applications.
One of the most notable pleiotropic effects is its potential role in regulating glucose metabolism. By inhibiting the JNK-JIP1 interaction, Acebutolol has been shown to enhance glucose uptake in diabetic model cells. biomolther.org This finding provides a molecular basis for earlier clinical observations of a hypoglycemic effect of Acebutolol in some diabetic patients. biomolther.org
Furthermore, multi-omics analyses and drug repurposing studies have suggested a potential role for Acebutolol in osteoporosis treatment. biorxiv.orgbiorxiv.orgresearchgate.net These studies, integrating genomics, transcriptomics, and drug functional networks, have shown that inhibiting the expression of ADRB2, a target of Acebutolol, is associated with increased bone mineral density (BMD). biorxiv.orgbiorxiv.org Experimental validation in zebrafish models has demonstrated that Acebutolol hydrochloride has a protective effect on osteoporosis induced by dexamethasone. biorxiv.orgresearchgate.net
Development of Novel Analytical Probes for Real-Time Monitoring of Acebutolol Interactions in Complex Biological Systems
The development of sensitive and selective analytical methods is crucial for monitoring Acebutolol in biological and environmental samples. Electrochemical sensors have emerged as a promising approach for this purpose.
Researchers have developed a disposable electrochemical sensor based on cerium oxide (CeO2) and graphene nanosheets (GNS) for the quantification of Acebutolol. vistas.ac.inresearchgate.net This sensor demonstrated a high degree of sensitivity and a wide linear range for detecting Acebutolol in samples such as river water and urine. vistas.ac.inresearchgate.net The CeO2/GNS composite material offers a large surface area and high conductivity, facilitating the electro-oxidation of Acebutolol. vistas.ac.in Another study reported the use of a 3D-printed electrochemical device using a conductive paste for Acebutolol detection. researchgate.net
These advancements in sensor technology provide powerful tools for real-time monitoring of Acebutolol, which is essential for both pharmacokinetic studies and environmental monitoring.
Green Chemistry Approaches to Sustainable Acebutolol Synthesis and Degradation Management
The principles of green chemistry are increasingly being applied to the lifecycle of pharmaceuticals, from synthesis to degradation, to minimize their environmental impact.
Sustainable Synthesis: A chemoenzymatic route for the synthesis of enantiomerically pure (R and S)-Acebutolol has been reported. nih.gov This method utilizes a biocatalytic approach with lipases for the kinetic resolution of a key intermediate, offering a high-yielding and environmentally friendly alternative to traditional chemical synthesis. nih.gov
Degradation Management: The presence of pharmaceuticals like Acebutolol in the environment is a growing concern. rsc.org Advanced oxidation processes (AOPs) are being investigated for the effective degradation of Acebutolol in water. Photocatalysis using novel materials is a key area of this research.
One study demonstrated the high-efficiency photocatalytic degradation of Acebutolol using a binary cerium oxide-manganese dioxide (CeO2-MnO2) nanocomposite under visible light. mdpi.com The composite material showed a remarkable degradation efficiency of 92.71% within 90 minutes. mdpi.com Another approach involves the use of a magnetic amine-based metal-organic framework (MOF) nanocomposite, Fe3O4@NH2-MIL-101(Cr), as a photocatalyst for the mineralization of Acebutolol in water. rsc.orgresearchgate.net This method achieved a 98.3% degradation efficiency. rsc.org The photocatalytic degradation of Acebutolol is influenced by factors such as pH, with scavenging experiments indicating that superoxide (B77818) radicals are the main reactive oxygen species involved. rsc.orgresearchgate.net
These green chemistry approaches are vital for ensuring the sustainable production and management of Acebutolol, mitigating its potential environmental footprint. mdpi.com
Q & A
Q. What methodologies validate Acebutolol(1+)’s binding specificity to JNK-JIP1 versus β1-adrenergic receptors?
- Competitive binding assays : Radiolabeled ligand displacement (e.g., -CGP12177 for β1-receptors vs. fluorescently tagged JIP1 peptides) .
- Mutagenesis studies : CRISPR-edited JNK mutants (e.g., Arg127Ala) to test loss of Acebutolol(1+)’s inhibitory effects on phosphorylation .
Q. How can in vitro findings on Acebutolol(1+)’s antidiabetic effects be translated to preclinical models?
- Stepwise translation :
Pharmacokinetics : Measure plasma half-life and tissue distribution in murine models using LC-MS .
Disease models : High-fat-diet (HFD) mice with insulin resistance, comparing Acebutolol(1+) monotherapy vs. combination with metformin .
Outcome metrics : Oral glucose tolerance tests (OGTT) and hyperinsulinemic-euglycemic clamps .
Methodological Guidance
Q. What statistical approaches address variability in Acebutolol(1+)’s glucose uptake data?
- Normalization : Express 2-NBDG uptake relative to untreated controls (fold change) and apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
- Outlier management : Grubbs’ test to exclude technical anomalies (e.g., cell viability <80%) .
Q. How should researchers structure a replication study for Acebutolol(1+)’s JNK inhibition?
- Protocol :
- Materials : Specify cell passage numbers, TNF-α lot numbers, and Acebutolol(1+) purity (HPLC ≥98%) .
- Data transparency : Publish raw Western blot images and docking simulation parameters in supplementary files .
Key Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
